molecular formula C6H4N2O B039863 Pyridine-2-carbonitrile 1-oxide CAS No. 124463-97-4

Pyridine-2-carbonitrile 1-oxide

Cat. No. B039863
M. Wt: 120.11 g/mol
InChI Key: XXDJXMMIVUCDGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine-2-carbonitrile 1-oxide involves several key reactions, including metal(II)-promoted hydrolysis and methanolysis in the presence of copper(II), cobalt(II), and nickel(II) salts. These processes lead to the formation of pyridine-2-carboxylic acid and solid complexes containing O-methyl-pyridine-2-carboximidate as a ligand, respectively (Segl′a et al., 1998); (Jamnický et al., 1995).

Molecular Structure Analysis

Studies on the molecular structure of pyridine-N-oxide have revealed detailed insights into its bond lengths, angles, and overall geometry through techniques such as gas phase electron diffraction and X-ray diffraction. These analyses have shown that pyridine-N-oxide molecules possess a high degree of symmetry and specific bond configurations that are crucial for understanding their reactivity and interactions with other molecules (Chiang, 1974).

Chemical Reactions and Properties

Pyridine-2-carbonitrile 1-oxide undergoes various chemical reactions, including regioselective synthesis processes, which yield substituted pyridines through reactions with silylaryl triflates in the presence of CsF in acetonitrile. These reactions are characterized by their high yields and the ability to proceed through a series of rearrangements (Raminelli et al., 2006).

Physical Properties Analysis

The physical properties of pyridine derivatives, including pyridine-2-carbonitrile 1-oxide, have been extensively studied. Research on these compounds focuses on their optical properties, fluorescence, and structural characteristics, which are pivotal for their application in various fields, including material science and organic electronics (Cetina et al., 2010).

Chemical Properties Analysis

The chemical properties of pyridine-2-carbonitrile 1-oxide are influenced by its structure and the presence of functional groups. Studies have shown that it can act as a precursor for the synthesis of complex molecules and engage in reactions that highlight its reactivity and potential as a building block in organic synthesis. These chemical properties are essential for the development of new materials and chemicals with specific functions (Yan et al., 2009).

Scientific Research Applications

1. Preparation of Pyridine Derivatives

  • Application Summary : Pyridine derivatives are an important category of heterocyclic compounds, which show a wide range of excellent biological activities, including IKK-β inhibitors, anti-microbial agents, A2A adenosine receptor antagonists, inhibitors of HIV-1 integrase, anti-tumor, anti-inflammatory, and anti-Parkinsonism .
  • Methods of Application : The catalytic activity of magnetic nanoparticles was investigated in multicomponent reactions in the synthesis of pyridine derivatives . Magnetically recoverable nano-catalysts can be readily separated from the reaction medium using an external magnet .
  • Results or Outcomes : The high surface area, simple preparation, and modification are among the major advantages of using magnetically recoverable nano-catalysts .

2. Fused Pyridine Derivatives

  • Application Summary : Fused pyridine derivatives are of increasing interest in drug design and medicinal chemistry. The structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .
  • Methods of Application : Various bioactivities of fused pyridine derivatives are categorized and summarized . They are frequently used structures in drug research .
  • Results or Outcomes : Apart from antiviral and anticancer activities, it is also found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .

Safety And Hazards

The safety data sheet for Pyridine-2-carbonitrile 1-oxide advises avoiding breathing mist, gas, or vapors . Contact with skin and eyes should be avoided and personal protective equipment should be used . It is also advised to ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

1-oxidopyridin-1-ium-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O/c7-5-6-3-1-2-4-8(6)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDJXMMIVUCDGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)C#N)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178756
Record name Pyridine-2-carbonitrile 1-oxide
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Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine-2-carbonitrile 1-oxide

CAS RN

2402-98-4
Record name 2-Pyridinecarbonitrile, 1-oxide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyanopyridine oxide
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Record name Pyridine-2-carbonitrile 1-oxide
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Record name Pyridine-2-carbonitrile 1-oxide
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